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Introduction

2,4-Dinitrostyrene is a nitroaromatic compound featuring a vinyl group attached to a dinitro-
substituted benzene ring.[1] Its formal IUPAC name is 1-ethenyl-2,4-dinitrobenzene. The
presence of two strongly electron-withdrawing nitro groups in conjugation with the vinyl moiety
renders the molecule highly reactive and electronically distinct, making it a valuable
intermediate in synthetic organic chemistry.[1] While not as extensively documented as some
other nitro compounds, the [3-nitrostyrene scaffold, to which 2,4-dinitrostyrene belongs, is
recognized as a "privileged structure™ in medicinal chemistry.[2][3] This guide provides a
comprehensive overview of the molecular structure, properties, synthesis, reactivity, and
applications of 2,4-Dinitrostyrene, with a focus on its potential in drug discovery and
development.

Molecular Structure and Physicochemical
Properties
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The molecular structure of 2,4-Dinitrostyrene consists of a styrene backbone with nitro
functional groups positioned at the C2 and C4 positions of the aromatic ring. This specific
arrangement dictates its chemical behavior, particularly the electrophilicity of the vinyl group
and the aromatic ring.

Molecular Formula: CsHsN204 Molecular Weight: 194.14 g/mol CAS Number: 2287-45-8

Physicochemical Data

The key physicochemical properties of 2,4-Dinitrostyrene are summarized in the table below.
These properties are critical for determining appropriate solvents, reaction conditions, and
purification methods.

Property Value Source(s)
Appearance Yellow solid [1]

Odor Characteristic almond-like [1]

Melting Point ~54 °C Vendor Data
Boiling Point ~315°C Vendor Data
Density ~1.5 g/cm?3 [1]

N Insoluble in water; Soluble in
Solubility _ [1]
organic solvents.

Synthesis of 2,4-Dinitrostyrene

The synthesis of 2,4-dinitrostyrene is most commonly achieved through the direct nitration of
styrene. However, this reaction can be aggressive and lead to polymerization. A more
controlled, albeit longer, synthetic route proceeds via the nitration of a stable precursor like (2-
bromoethyl)benzene, followed by elimination to form the vinyl group. This multi-step approach
offers better control over the reaction outcome.

Representative Synthetic Protocol

This protocol is a representative method based on established organic chemistry principles,
including electrophilic aromatic substitution and elimination reactions.[4][5][6]
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Step 1: Dinitration of (2-Bromoethyl)benzene

o Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and
dropping funnel, add (2-bromoethyl)benzene (1.0 eq).

» Acid Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNOs,
~5.0 eq) to chilled concentrated sulfuric acid (H2SOa4, ~4.5 eq). Maintain the temperature
below 10 °C during mixing.

e Reaction: Cool the flask containing (2-bromoethyl)benzene to 0-5 °C in an ice bath. Slowly
add the cold nitrating mixture dropwise via the dropping funnel, ensuring the internal
temperature does not exceed 10 °C.

o Causality Note:Maintaining a low temperature is critical to prevent over-nitration and
minimize side-product formation. The sulfuric acid acts as a catalyst, protonating nitric acid
to generate the highly electrophilic nitronium ion (NO2+%).

o Warming & Completion: After the addition is complete, allow the reaction to warm to room
temperature and stir for an additional 2-3 hours until TLC or GC-MS analysis indicates the
consumption of the starting material.

o Workup: Carefully pour the reaction mixture over crushed ice. The crude product, 1-(2-
bromoethyl)-2,4-dinitrobenzene, will precipitate as a solid.

 Purification: Filter the solid, wash thoroughly with cold water until the washings are neutral,
and then with a small amount of cold ethanol. Recrystallize from ethanol to obtain the
purified intermediate.

Step 2: Elimination to form 2,4-Dinitrostyrene

e Setup: Dissolve the purified 1-(2-bromoethyl)-2,4-dinitrobenzene (1.0 eq) in a suitable
solvent such as tetrahydrofuran (THF) or ethanol in a round-bottom flask.

o Base Addition: Add a non-nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU)
(1.5 eq), or a hindered base like potassium tert-butoxide (t-BuOK) (1.5 eq), to the solution.
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» Reaction: Stir the mixture at room temperature. The elimination reaction is typically rapid.
Monitor the reaction by TLC.

o Causality Note:An E2 elimination mechanism is favored. The strong base abstracts a
proton from the carbon adjacent to the benzene ring, leading to the concerted elimination
of HBr and the formation of the carbon-carbon double bond.

o Workup & Purification: Once the reaction is complete, neutralize the mixture with a dilute
acid (e.g., 1M HCI) and extract the product with a suitable organic solvent (e.g., ethyl
acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2S0a4),
and concentrate under reduced pressure. The resulting crude 2,4-dinitrostyrene can be
purified by column chromatography on silica gel.

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of 2,4-Dinitrostyrene.
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Chemical Reactivity and Mechanisms

The reactivity of 2,4-dinitrostyrene is dominated by the electron-withdrawing nature of the two
nitro groups. This electronic pull makes both the 3-carbon of the vinyl group and the aromatic
ring susceptible to nucleophilic attack.

Michael Addition

As a (-nitrostyrene, the compound is an excellent Michael acceptor. The (3-carbon is highly
electrophilic and readily reacts with a wide range of soft nucleophiles (e.g., thiols, amines,
enolates) in a conjugate addition reaction. This reactivity is fundamental to its use as a building
block in organic synthesis.[2]

Nucleophilic attack

- ) n 3-carbon -Stabili Protonation )
2,4-Dinitrostyrene + Nucleophile (Nu~-) o BC& bo > Ci\erlcs)g:i)nncfntse‘:trar:glcizi?:e M} Michael Adduct
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Caption: Mechanism of Michael Addition on 2,4-Dinitrostyrene.

Reduction of Nitro Groups

The nitro groups can be selectively or fully reduced to amino groups using various reducing
agents, such as Hz with a metal catalyst (e.g., Pd/C) or metal hydrides.[1] This transformation
is a key step in synthesizing diamino-functionalized styrene derivatives, which are precursors to
various dyes and pharmacologically active molecules.

Polymerization

Like styrene, 2,4-dinitrostyrene can undergo polymerization and copolymerization, typically
initiated by anionic initiators like metal alcoholates or amines.[4] The resulting polymers have
unique electronic properties due to the high polarity conferred by the nitro groups.[4]

Characterization

A full characterization is essential to confirm the identity and purity of synthesized 2,4-
dinitrostyrene. Below is a table of predicted spectroscopic data based on the known effects of
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the functional groups present.

Technique Predicted Data

Vinyl protons: 3 distinct signals (dd, d, d)

between & 5.5-7.5 ppm. Aromatic protons: 3
1H NMR _ , , _

signals in the downfield region (& 8.0-9.0 ppm)

due to the strong deshielding by nitro groups.

Vinyl carbons: ~6 115-140 ppm. Aromatic
13C NMR carbons: ~6 120-150 ppm, with carbons bearing
nitro groups being highly deshielded.

Asymmetric NOz stretch: ~1530-1550.
Symmetric NOz2 stretch: ~1340-1360. C=C vinyl

FTIR (cm™1) s
stretch: ~1630. C-H aromatic/vinyl stretch:
~3000-3100.
Molecular lon (M*): m/z = 194. Key Fragments:
Mass Spec (MS) Loss of NOz2 (m/z = 148), loss of NO (m/z =

164).

Applications in Drug Development

The B-nitrostyrene scaffold is of significant interest to medicinal chemists. The electron-
deficient double bond can act as a covalent warhead, forming reversible or irreversible bonds
with nucleophilic residues (like cysteine) in enzyme active sites.

Tyrosine Kinase Inhibition

Protein tyrosine kinases are critical enzymes in cellular signaling pathways that regulate cell
growth and division.[7] Their dysregulation is a hallmark of many cancers and inflammatory
diseases. Several studies have shown that 3-nitrostyrene derivatives are potent inhibitors of
tyrosine kinases like Src and Syk.[8] This inhibition can disrupt signaling cascades, for
example, preventing platelet aggregation, which has potential therapeutic applications in
thrombosis.[3][8] While 2,4-dinitrostyrene itself has not been singled out in major studies, its
core structure is central to this class of inhibitors. The mechanism often involves the molecule
acting as a phosphotyrosine mimetic, binding to the kinase's active site.[9]
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Tyrosine Kinase Signaling Pathway
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Caption: Conceptual diagram of Tyrosine Kinase inhibition.

Anticancer and Other Biological Activities

Derivatives of -nitrostyrene have been shown to induce programmed cell death (apoptosis)
and autophagy in cancer cells, often mediated by the generation of reactive oxygen species
(ROS).[10] This highlights the potential for developing novel anticancer agents from this
scaffold. Furthermore, related compounds are explored as inhibitors of protein tyrosine
phosphatases (PTPs), another important class of signaling enzymes.[9]
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Safety and Handling

As a dinitroaromatic compound, 2,4-Dinitrostyrene should be handled with care. Although a
specific safety data sheet is not widely available, data from analogous compounds suggest the
following precautions:

» Hazard Class: Likely classified as an irritant (skin and eye) and may be harmful if swallowed
or inhaled. Nitroaromatic compounds can also be explosive, particularly under heat or shock,
though this risk is higher for compounds like TNT or dinitrophenols.

o Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear
chemical-resistant gloves (e.qg., nitrile), safety goggles, and a lab coat.

o Handling: Avoid creating dust. Keep away from heat, sparks, and open flames. Store in a
cool, dry, well-ventilated area away from strong oxidizing agents and bases.

» Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and
federal regulations.

Conclusion

2,4-Dinitrostyrene is a reactive and versatile chemical intermediate. Its unique electronic
structure, driven by two powerful electron-withdrawing nitro groups, makes it a valuable
substrate for a variety of organic transformations. For researchers in drug development, the
underlying B-nitrostyrene scaffold represents a promising starting point for the design of
targeted covalent inhibitors for enzymes like tyrosine kinases, holding potential for the
development of new antiplatelet and anticancer therapeutics. Proper understanding of its
synthesis, reactivity, and handling is crucial for safely and effectively leveraging its chemical
potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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